8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJVWIIBVVDMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128261 | |
| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-43-4 | |
| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of N-Boc-Piperidone
The synthesis commences with N-Boc-piperidone (Compound 6 in Scheme 1 of), which undergoes epoxidation using the Corey–Chaykovsky reagent (dimethylsulfonium methylide). This reagent facilitates the conversion of the ketone to an epoxide (7 ) via nucleophilic attack on the carbonyl carbon, followed by intramolecular displacement. The reaction is typically conducted in dimethyl sulfoxide (DMSO) at 0–25°C, yielding the epoxide in >75% purity.
Reaction Conditions
Epoxide Ring-Opening with Amines
The epoxide (7 ) undergoes ring-opening with a primary amine (8 ), such as benzylamine or phenethylamine, to form a β-amino alcohol intermediate (9 ). This step proceeds via nucleophilic attack at the less hindered epoxide carbon, favoring trans-diaxial ring-opening. The reaction is thermally promoted (50–80°C) in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.
Representative Procedure
Acylation and Cyclization
The β-amino alcohol (9 ) is acylated with chloroacetyl chloride (10 ) under biphasic conditions (ethyl acetate/water) to form an amide intermediate (11 ). Subsequent treatment with potassium tert-butoxide induces intramolecular cyclization, forging the spiro[5.5]undecane core (12 ). The Boc group remains unaffected due to its stability under basic conditions.
Critical Parameters
Final Purification and Characterization
The crude product is purified via flash chromatography (SiO₂, dichloromethane/methanol gradient) to isolate 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. Analytical confirmation includes:
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¹H NMR : Characteristic signals for Boc methyl groups (δ 1.4 ppm) and spirocyclic protons (δ 3.5–4.5 ppm).
Comparative Analysis of Synthetic Routes
The table below summarizes key variations in reaction conditions and yields for critical steps:
Challenges and Optimization Strategies
Stereochemical Control
The spiro center’s configuration is influenced by the epoxide ring-opening step. Using chiral amines or asymmetric catalysis can enhance enantioselectivity, though this remains underexplored for 8-Boc derivatives.
Byproduct Mitigation
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Dimerization : Low temperatures (−30°C) during cyclization reduce undesired intermolecular reactions.
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Oxazolone Formation : Strict anhydrous conditions prevent hydrolysis of the acyl intermediate.
Industrial-Scale Considerations
Scale-up necessitates:
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Continuous Flow Reactors : For precise control of exothermic steps like epoxidation.
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Crystallization-Driven Purification : To replace chromatography for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Heteroatom Arrangement
- Oxygen vs. Nitrogen : Compounds like 1,7-dioxaspiro[5.5]undecane (two oxygens) exhibit volatility and pheromonal activity in insects , whereas diaza derivatives (e.g., 8-Boc-2-oxo-3-oxa-1,8-diaza) are more likely to engage in hydrogen bonding and enzymatic interactions due to nitrogen lone pairs .
- Substituent Effects : The Boc group in this compound increases steric bulk and protects amines during synthesis, contrasting with ethoxycarbonyl or methyl groups in analogs (e.g., 6c, S4a), which influence solubility and bioactivity .
Biological Activity
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a synthetic compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural features involving two or more rings sharing a common atom. This compound has gained interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The compound is identified by its chemical formula and structure, which includes a Boc (tert-butyloxycarbonyl) protecting group. The presence of nitrogen and oxygen atoms within the spirocyclic framework contributes to its diverse reactivity and biological interactions.
Biological Activity
Research on the biological activities of this compound has revealed several key findings:
- Antimicrobial Activity : Studies have indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth. Specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Research Findings and Case Studies
A review of existing literature highlights various studies exploring the biological activities of related compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.
- Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can alter signaling pathways, leading to apoptosis or cell cycle arrest.
Q & A
Q. What are the key synthetic strategies for constructing the spiro[5.5]undecane scaffold in 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane?
The spiro[5.5]undecane core is typically synthesized via Prins cyclization or intramolecular nucleophilic alkylation . For example, Prins cyclization of ketone precursors with diols or thiols under acidic conditions forms the spirocyclic oxa/aza rings . Asymmetric synthesis routes, such as using chiral α-amino nitriles followed by organometallic additions, enable stereochemical control of nitrogen atoms . Boc protection (tert-butoxycarbonyl) is introduced early to preserve amine functionality during subsequent steps .
Q. How is the stereochemistry of spirocyclic compounds like this compound characterized?
13C NMR and X-ray crystallography are critical for resolving stereochemistry. For instance, 13C NMR distinguishes axial/equatorial substituents by analyzing chemical shifts of spiro carbons and adjacent heteroatoms . X-ray diffraction confirmed the (2S,6R,8S) configuration in related spiroacetals, which is common in bioactive spirocycles . Chiral HPLC or polarimetry may supplement these methods for enantiomeric purity assessment .
Q. What functional group compatibility challenges arise during the synthesis of this compound?
The Boc group is sensitive to strong acids (e.g., TFA), requiring careful deprotection conditions. The oxo (keto) and oxa (ether) moieties may interfere with reducing agents (e.g., LiAlH₄) or nucleophilic substitutions. Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) and mild reaction conditions (e.g., room-temperature cyclizations) mitigate side reactions .
Advanced Research Questions
Q. How can the antituberculosis activity of this compound derivatives be optimized?
Structure-activity relationship (SAR) studies focus on modifying substituents at the spiro nitrogen and oxo positions. For example:
- N-Alkylation : Introducing hydrophobic groups (e.g., pentyl) enhances binding to the MmpL3 protein in M. tuberculosis .
- Oxo replacement : Replacing the ketone with a thiocarbonyl group improves metabolic stability .
- Bioisosteres : Substituting the Boc group with carbamates or ureas modulates solubility and target affinity . In vitro MIC assays against M. tuberculosis H37Rv and cytotoxicity profiling in HEK293 cells are used for iterative optimization .
Q. What experimental approaches resolve contradictions in reported bioactivity data for spirocyclic diaza compounds?
Contradictions often arise from stereochemical variability or assay conditions . To address this:
- Enantiomer separation : Use chiral columns to isolate (R)- and (S)-enantiomers and test separately .
- Standardized assays : Validate activity against isogenic bacterial strains (e.g., MmpL3-overexpressing M. smegmatis) to confirm target specificity .
- Metabolic stability screening : Compare half-lives in liver microsomes to rule out false negatives due to rapid degradation .
Q. How do computational methods aid in designing derivatives of this compound for neuroprotective applications?
Molecular docking (e.g., AutoDock Vina) predicts binding to neuroprotective targets like NMDA receptors or tau proteins. Key steps include:
- Pharmacophore modeling : Prioritize derivatives with hydrogen-bond acceptors (oxo group) and hydrophobic spiro rings .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify high-affinity candidates .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration, leveraging the compound’s low polar surface area (<80 Ų) .
Q. What role does the spirocyclic conformation play in dual ligand activity for GPCR targets?
The rigid spiro structure enforces a specific dihedral angle between the oxa and diaza rings, enabling simultaneous binding to orthosteric and allosteric GPCR sites. For example:
- D2 dopamine receptor : The spiro scaffold acts as a core for attaching arylpiperazine (orthosteric) and benzamide (allosteric) moieties .
- Conformational analysis : 2D NOESY NMR confirms restricted rotation, which is critical for maintaining dual binding .
Methodological Notes
- Stereochemical Control : Asymmetric synthesis via RCM (ring-closing metathesis) or bromine-mediated cyclization ensures enantiopure products .
- Biological Testing : Use in vitro models (e.g., M. tuberculosis H37Rv for antituberculosis activity) and in vivo pharmacokinetic studies in rodents for lead validation .
- Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, reaction times) and raw spectral data to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
